Cas no 2171990-36-4 (2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-ylacetonitrile)

2-3-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-ylacetonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with an aminomethyl substituent and an acetonitrile functional group. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The presence of both amino and nitrile groups enhances its reactivity, enabling selective modifications for the development of biologically active molecules. Its rigid bicyclic framework contributes to stability, while the functional groups offer opportunities for further derivatization. This compound is valued for its potential in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents. Proper handling and storage under inert conditions are recommended due to its reactive nature.
2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-ylacetonitrile structure
2171990-36-4 structure
Product Name:2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-ylacetonitrile
CAS No:2171990-36-4
MF:C9H13N5
MW:191.233020544052
CID:6073664
PubChem ID:165608569
Update Time:2025-06-08

2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-ylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-ylacetonitrile
    • 2-[3-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl]acetonitrile
    • EN300-1613207
    • 2171990-36-4
    • Inchi: 1S/C9H13N5/c10-1-2-13-3-4-14-9(7-13)8(5-11)6-12-14/h6H,2-5,7,11H2
    • InChI Key: CKTLFVKPRUINOZ-UHFFFAOYSA-N
    • SMILES: N1(CC#N)CCN2C(=C(CN)C=N2)C1

Computed Properties

  • Exact Mass: 191.11709544g/mol
  • Monoisotopic Mass: 191.11709544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 70.9Ų

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Additional information on 2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-ylacetonitrile

Introduction to 2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-ylacetonitrile (CAS No. 2171990-36-4)

2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-ylacetonitrile, with the CAS number 2171990-36-4, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The molecular structure of 2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-ylacetonitrile is characterized by a pyrazolopyrazine core with an aminomethyl substituent at the 3-position and an acetonitrile group at the 5-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The aminomethyl group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. The acetonitrile group, on the other hand, can influence the electronic properties of the molecule and its solubility characteristics.

Recent studies have highlighted the potential of 2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-ylacetonitrile in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-ylacetonitrile has shown promise in cancer research. A preclinical study conducted by a team of researchers at a leading pharmaceutical company demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to target specific proteins involved in cell cycle regulation and DNA repair.

The pharmacokinetic profile of 2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-ylacetonitrile has also been investigated. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life in vivo. These properties make it a suitable candidate for further development as an orally administered therapeutic agent. However, more detailed studies are needed to fully understand its metabolism and potential drug-drug interactions.

The safety profile of 2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-ylacetonitrile is another important aspect that has been evaluated. Toxicity studies conducted in animal models have shown that it is well-tolerated at therapeutic doses with no significant adverse effects observed. However, as with any new chemical entity (NCE), comprehensive safety assessments will be required before it can advance to clinical trials.

In conclusion, 2-3-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-ylacetonitrile (CAS No. 2171990-36-4) represents a promising lead compound with potential applications in treating inflammatory diseases and cancer. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic potential.

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